4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol
Overview
Description
4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol, also known as Prazosin, is a selective alpha-1 adrenergic receptor blocker. It is commonly used in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder.
Mechanism of Action
4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol selectively blocks the alpha-1 adrenergic receptors in the body. These receptors are responsible for regulating blood pressure, smooth muscle contraction, and other physiological processes. By blocking these receptors, 4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol reduces blood pressure, relaxes smooth muscles, and reduces the symptoms of post-traumatic stress disorder.
Biochemical and Physiological Effects:
4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol has various biochemical and physiological effects on the body. It reduces the levels of norepinephrine, a neurotransmitter that regulates blood pressure and heart rate. It also increases the levels of nitric oxide, a vasodilator that relaxes blood vessels and improves blood flow. Moreover, 4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol reduces the levels of aldosterone, a hormone that regulates sodium and water balance in the body.
Advantages and Limitations for Lab Experiments
4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and is selective for alpha-1 adrenergic receptors. However, 4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol also has some limitations. It has a short half-life and requires multiple dosing to maintain therapeutic levels. It can also cause hypotension and other adverse effects in some patients.
Future Directions
For research on 4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol include the development of more selective alpha-1 adrenergic receptor blockers, investigation of its effects on other medical conditions, and its use in combination with other drugs.
Scientific Research Applications
4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol has been extensively studied for its therapeutic effects in various medical conditions. It has been shown to be effective in reducing blood pressure in patients with hypertension. It is also used to treat benign prostatic hyperplasia by relaxing the smooth muscles in the prostate gland. Moreover, 4-{3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]butyl}phenol has been found to be effective in reducing the symptoms of post-traumatic stress disorder by blocking the alpha-1 adrenergic receptors in the brain.
properties
IUPAC Name |
4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-20(9-10-22-11-13-23(26)14-12-22)25-18-16-24(17-19-25)15-5-8-21-6-3-2-4-7-21/h2-8,11-14,20,26H,9-10,15-19H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXJGCRQMRGWMD-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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